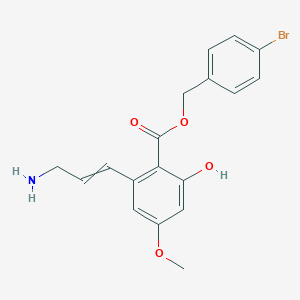
3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester is C15H18N2O2. The molecular weight is 258.32 g/mol. The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Esters, including this compound, are polar but do not engage in hydrogen bonding, resulting in lower boiling points compared to their isomeric carboxylic acids . They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .Aplicaciones Científicas De Investigación
Directed Enzymatic Resolution
One application involves the enzymatic resolution of related esters, where researchers achieved the first synthesis of both enantiomers of a structurally similar compound through dynamic kinetic resolution. This process utilized CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yielding high enantiopurity and good yields, illustrating the potential for synthesizing enantiomerically pure compounds from related structures (Paál et al., 2008).
Synthesis and Properties
Another research domain focuses on the synthesis and electrochemical characterization of carboxyl substituted quinones and their ethyl esters, prepared from related quinone structures. These studies highlighted the impact of carboxyl substitution on the redox behavior of the compounds, pointing towards the utility of such derivatives in electrochemical applications (Boudalis et al., 2008).
Antiviral Activity
Research into substituted ethyl esters of indole-3-carboxylic acids revealed insights into their cytotoxicities and antiviral activities against various viruses. Although the specific compound was not directly studied, this research provides a template for investigating the antiviral potential of similar quinoxaline derivatives (Ivashchenko et al., 2014).
Structural and Conformational Study
Investigations into chromane derivatives, closely related to quinoxaline derivatives, have led to structural and conformational analyses. Such studies offer methodologies for understanding the three-dimensional structures and electronic properties of quinoxaline derivatives and their potential applications in material science and molecular electronics (Ciolkowski et al., 2009).
Green Chemistry Synthesis
Furthermore, efficient synthesis methods for quinoxalines have been developed, emphasizing green chemistry protocols. These methods provide a sustainable approach to synthesizing quinoxaline derivatives, including those related to "3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester," showcasing the potential for environmentally friendly synthetic routes (Lima & Porto, 2017).
Propiedades
IUPAC Name |
ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-11-14(15(18)19-6-2)17-13-8-10(4)9(3)7-12(13)16-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJXNJUFEKYJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)






